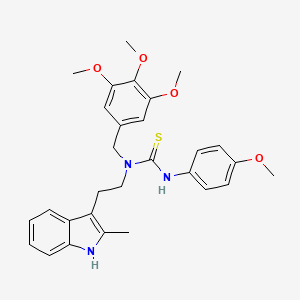
3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a useful research compound. Its molecular formula is C29H33N3O4S and its molecular weight is 519.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Novel thiourea derivatives, including those with methoxyphenyl groups, have shown activity against various bacterial strains such as Salmonella typhi, Klebsiella pneumonia, Micrococcus luteus, and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Fusarium oxysporum. These derivatives act as potent inhibitors of bacterial acetyl-CoA carboxylase, a crucial enzyme in lipid synthesis in bacteria (Vikram et al., 2021).
Antitumor and Antiproliferative Activities
- Certain thiourea derivatives have been identified for their potent antiproliferative activity, particularly targeting tumor cells. Derivatives like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have shown significant tumor cell selectivity, inhibiting the proliferation of specific tumor cell types such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 (Thomas et al., 2017).
Synthesis and Structural Analyses
- Thiourea derivatives are synthesized using various chemical reactions and are studied for their molecular structures, conformational analyses, and stability. This information is crucial for understanding their biological activities and potential therapeutic applications (Saleh, 2002).
Antioxidant Properties
- Some thiourea derivatives exhibit moderate to good antioxidant activities. These compounds have been tested for their biological activity as antioxidants, indicating their potential use in combating oxidative stress-related disorders (Youssef & Amin, 2012).
Docking Studies and Molecular Targeting
- Docking studies of thiourea derivatives have been conducted to understand their interaction with biological molecules and potential targets, which is essential for drug design and development. These studies provide insights into how these compounds bind to specific molecular targets, aiding in the design of more effective therapeutic agents (Karayel, 2021).
DNA-Binding Studies
- Thiourea derivatives have been explored for their DNA-binding properties, which is significant in understanding their mechanism of action, particularly in anti-cancer therapies. Studies on how these compounds interact with DNA can lead to new insights into their pharmacological profiles and therapeutic potentials (Tahir et al., 2015).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O4S/c1-19-23(24-8-6-7-9-25(24)30-19)14-15-32(29(37)31-21-10-12-22(33-2)13-11-21)18-20-16-26(34-3)28(36-5)27(17-20)35-4/h6-13,16-17,30H,14-15,18H2,1-5H3,(H,31,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAATLMNAQYAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)
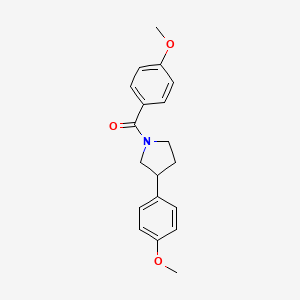
![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)

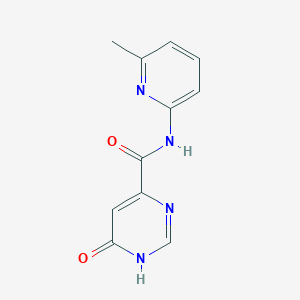
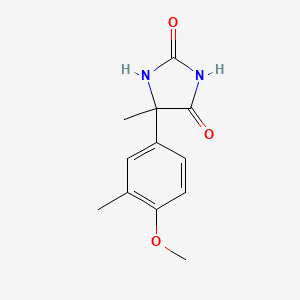
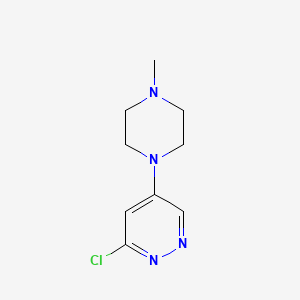
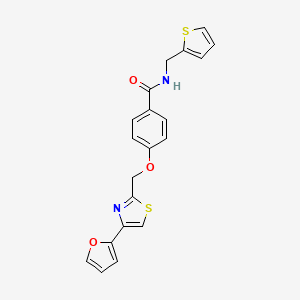
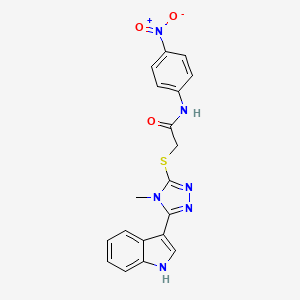
![2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide](/img/structure/B2406889.png)
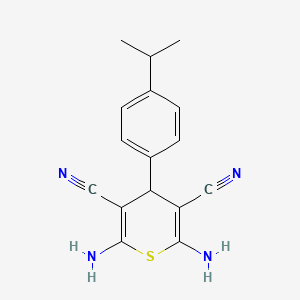

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)